molecular formula C10H9BrO3 B1505120 5-Bromochroman-3-carboxylic acid CAS No. 885270-72-4

5-Bromochroman-3-carboxylic acid

Cat. No.: B1505120
CAS No.: 885270-72-4
M. Wt: 257.08 g/mol
InChI Key: QNWFRNVPPKGIBY-UHFFFAOYSA-N
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Description

5-Bromochroman-3-carboxylic acid (CAS: 885270-72-4) is a brominated derivative of chroman-3-carboxylic acid, featuring a saturated benzopyran (chroman) core with a bromine substituent at the 5-position and a carboxylic acid group at the 3-position. The chroman scaffold is a bicyclic structure comprising a benzene ring fused to a partially saturated pyran ring.

Properties

CAS No.

885270-72-4

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-3,6H,4-5H2,(H,12,13)

InChI Key

QNWFRNVPPKGIBY-UHFFFAOYSA-N

SMILES

C1C(COC2=C1C(=CC=C2)Br)C(=O)O

Canonical SMILES

C1C(COC2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogenated Chroman Derivatives

5-Fluorochroman-3-carboxylic Acid
  • Molecular Formula : C₁₀H₉FO₃
  • Molecular Weight : 208.18 g/mol
  • Key Differences :
    • Substitution of bromine with fluorine reduces molecular weight and alters electronegativity, impacting lipophilicity and metabolic stability.
    • Fluorine’s smaller atomic radius may enhance binding affinity in target proteins compared to bulkier bromine .
6-Chlorochroman-3-carboxylic Acid
  • Molecular Formula : C₁₀H₉ClO₃
  • Molecular Weight : 224.63 g/mol
  • Key Differences :
    • Chlorine’s intermediate electronegativity between F and Br balances electronic and steric effects.
    • Positional isomerism (Cl at C6 vs. Br at C5) may influence ring conformation and intermolecular interactions .

Functional Group Analogues: Chromene and Heterocyclic Derivatives

5-Bromo-2-oxo-2H-chromene-3-carboxylic Acid
  • Molecular Formula : C₁₀H₅BrO₄
  • Molecular Weight : 269.05 g/mol
  • Key Differences :
    • The chromene core (unsaturated benzopyran with a ketone at C2) introduces conjugation, increasing planarity and UV absorption.
    • The ketone group enhances reactivity toward nucleophiles compared to the saturated chroman analog .
5-Bromothiophene-3-carboxylic Acid
  • Molecular Formula : C₅H₃BrO₂S
  • Molecular Weight : 223.04 g/mol
  • Key Differences :
    • Replacement of the chroman ring with a thiophene (sulfur-containing heterocycle) alters electronic properties and aromaticity.
    • Reduced steric hindrance due to a smaller ring system may improve solubility but decrease thermal stability .
5-Bromo-4-azaindole-3-carboxylic Acid
  • Molecular Formula : C₈H₅BrN₂O₂
  • Molecular Weight : 257.05 g/mol
  • Key Differences :
    • The azaindole scaffold introduces nitrogen atoms, enabling hydrogen bonding and metal coordination.
    • The indole-like structure may enhance binding to biological targets such as kinases or GPCRs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties
5-Bromochroman-3-carboxylic acid C₁₀H₉BrO₃ 269.09 Chroman Br (C5), COOH (C3) High lipophilicity, stable under storage
5-Fluorochroman-3-carboxylic acid C₁₀H₉FO₃ 208.18 Chroman F (C5), COOH (C3) Enhanced metabolic stability
5-Bromo-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₅BrO₄ 269.05 Chromene (unsaturated) Br (C5), COOH (C3), ketone (C2) UV-active, reactive toward nucleophiles
5-Bromothiophene-3-carboxylic acid C₅H₃BrO₂S 223.04 Thiophene Br (C5), COOH (C3) High solubility, sulfur-mediated reactivity
5-Bromo-4-azaindole-3-carboxylic acid C₈H₅BrN₂O₂ 257.05 Azaindole Br (C5), COOH (C3) Nitrogen-rich, metal-coordination capacity

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